3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one
Description
Properties
IUPAC Name |
3-(chloromethyl)-6-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-15-9-2-3-10-7(5-9)4-8(6-12)11(14)13-10/h2-5H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZLCZURKBOLMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597284 | |
| Record name | 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90097-81-7 | |
| Record name | 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of N-(4-Methoxyphenyl)-3-Methylpropionamide
The quinolinone scaffold is constructed via cyclization of N-(4-methoxyphenyl)-3-methylpropionamide (Scheme 1). This intermediate is prepared by reacting 4-methoxyaniline with 3-methylpropionyl chloride in the presence of a base such as triethylamine:
$$
\text{4-Methoxyaniline} + \text{3-Methylpropionyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N-(4-Methoxyphenyl)-3-Methylpropionamide}
$$
Optimization Notes :
Cyclization to 3-Methyl-6-methoxyquinolin-2(1H)-one
The cyclization step employs AlCl₃ (4 equivalents) in DMA at 150–160°C:
$$
\text{N-(4-Methoxyphenyl)-3-Methylpropionamide} \xrightarrow[\text{AlCl}_3]{\text{DMA, 150°C}} \text{3-Methyl-6-methoxyquinolin-2(1H)-one}
$$
Critical Parameters :
- Reaction Time : 2–4 hours, monitored by HPLC for completion.
- Workup : Quenching with aqueous sodium borohydride followed by filtration yields the product in >90% purity.
Chlorination of the 3-Methyl Group
Radical Chlorination Using Sulfuryl Chloride
The methyl group at position 3 is converted to chloromethyl via radical chlorination. Sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator (e.g., AIBN) selectively chlorinates the methyl group:
$$
\text{3-Methyl-6-methoxyquinolin-2(1H)-one} \xrightarrow[\text{AIBN}]{\text{SO}2\text{Cl}2} \text{this compound}
$$
Optimization Insights :
Alternative Pathway: Bromination Follow by Halide Exchange
For higher selectivity, the methyl group is first brominated using N-bromosuccinimide (NBS) under UV light, followed by nucleophilic substitution with LiCl in DMF:
$$
\text{3-Methyl-6-methoxyquinolin-2(1H)-one} \xrightarrow[\text{UV}]{\text{NBS}} \text{3-(Bromomethyl)-6-methoxyquinolin-2(1H)-one} \xrightarrow{\text{LiCl}} \text{this compound}
$$
Advantages :
- Controlled Reactivity : Bromine’s superior leaving group ability facilitates efficient chloride substitution.
- Yield : >85% after recrystallization from ethanol/hexane.
Direct Electrophilic Chloromethylation
Vilsmeier-Haack Formylation and Reduction
An alternative route involves formylation at position 3 using the Vilsmeier-Haack reagent (POCl₃/DMF), followed by reduction to hydroxymethyl and subsequent chlorination:
$$
\text{6-Methoxyquinolin-2(1H)-one} \xrightarrow[\text{POCl}3]{\text{DMF}} \text{3-Formyl-6-methoxyquinolin-2(1H)-one} \xrightarrow[\text{NaBH}4]{\text{MeOH}} \text{3-(Hydroxymethyl)-6-methoxyquinolin-2(1H)-one} \xrightarrow{\text{SOCl}_2} \text{this compound}
$$
Challenges :
- Regioselectivity : The Vilsmeier-Haack reaction preferentially targets electron-rich positions, necessitating careful substrate design.
- Purification : Silica gel chromatography (ethyl acetate/hexane) isolates intermediates.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity achieved using a C18 column (gradient: 85% H₂O/15% MeOH to 50% H₂O/50% MeOH over 40 minutes).
Industrial-Scale Considerations
Solvent Recycling
High-boiling solvents like DMA are recovered via distillation under reduced pressure , reducing environmental impact.
Waste Management
Aluminum salts from Friedel-Crafts reactions are neutralized with aqueous sodium bicarbonate , yielding non-hazardous Al(OH)₃.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group (-CH2Cl) serves as a reactive site for nucleophilic substitutions. Key reactions include:
Amine Alkylation
Reaction with amines (e.g., morpholine, piperidine) yields substituted methylamine derivatives. For example:
-
Reaction : 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one + morpholine → 3-(Morpholinomethyl)-6-methoxyquinolin-2(1H)-one.
-
Mechanism : Base-assisted deprotonation of the amine followed by SN2 displacement of chloride.
Thiol or Alcohol Substitution
Thiols or alcohols can replace the chlorine atom under basic conditions:
-
Example : Reaction with sodium methoxide forms 3-(methoxymethyl)-6-methoxyquinolin-2(1H)-one.
Cross-Coupling Reactions
The chloromethyl group may participate in palladium-catalyzed coupling reactions:
Suzuki-Miyaura Coupling
The chloromethyl moiety can act as a coupling partner with arylboronic acids:
-
Product : 3-(Arylmethyl)-6-methoxyquinolin-2(1H)-one derivatives.
Click Chemistry
The chloromethyl group can be converted to an azide (-CH2N3) via SN2 substitution, enabling Huisgen cycloaddition with alkynes:
-
Step 1 : NaN3 in DMF, 60°C → 3-(azidomethyl)-6-methoxyquinolin-2(1H)-one.
-
Step 2 : Cu(I)-catalyzed reaction with terminal alkynes to form triazoles (similar to ).
Cyclization and Heterocycle Formation
The quinolinone scaffold facilitates intramolecular cyclizations:
Formation of Fused Pyran or Pyridine Rings
Under acidic or oxidative conditions, the chloromethyl group may cyclize with adjacent substituents:
-
Example : Reaction with malononitrile in acetic acid yields pyrano[3,2-c]quinolinone derivatives (analogous to ).
Dimerization
Autoxidation or base-mediated dimerization can occur, forming bis-quinolinone structures:
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to the C5 or C7 positions:
-
Nitration : HNO3/H2SO4 introduces nitro groups at C5 or C7 (inspired by ).
-
Sulfonation : SO3/H2SO4 adds sulfonic acid groups.
Oxidation/Reduction
-
Oxidation : Selenium dioxide (SeO2) oxidizes methyl groups to aldehydes (as in ).
-
Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the quinolinone ring to tetrahydroquinoline.
Biological Activity and Multi-Target Inhibition
Derivatives of this compound exhibit antiproliferative properties:
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of quinoline derivatives, including 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one, as anticancer agents.
- Mechanism of Action : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, derivatives have shown promising activity against EGFR and CDK2, with IC50 values indicating effective inhibition .
- Case Study : A study synthesized a series of triazole-linked quinoline derivatives, demonstrating that compounds similar to this compound exhibited significant antiproliferative effects against various cancer cell lines, such as MCF-7 and Panc-1. The most active compound achieved an IC50 of 1.2 µM against MCF-7 cells .
Antiviral Properties
The antiviral potential of quinoline derivatives has also been explored, particularly in the context of COVID-19.
- SARS-CoV-2 Inhibition : Research has indicated that certain quinoline derivatives can bind effectively to the main protease of SARS-CoV-2, potentially serving as therapeutic agents against COVID-19. Molecular docking studies suggest that these compounds can form multiple hydrogen bonds with critical amino acids in the protease, enhancing their inhibitory effects .
Synthesis and Derivatives
The synthesis of this compound involves various methodologies that enhance its biological activity.
- Synthesis Techniques : The compound can be synthesized through reactions involving chloromethylation of quinoline derivatives followed by functionalization to enhance biological properties. This includes the formation of hybrid compounds through click chemistry techniques, which have been shown to yield high-purity products with significant biological activity .
Pharmacological Studies
Pharmacological evaluations have established a diverse range of biological activities associated with quinoline derivatives.
- Antioxidant Activity : Compounds derived from this compound have demonstrated antioxidant properties, which are crucial in mitigating oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of quinoline derivatives.
- Key Modifications : Modifications at specific positions on the quinoline ring can significantly affect the biological activity. For example, introducing different substituents at the 4-position has been shown to enhance antiproliferative activity while maintaining low toxicity profiles .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs are differentiated by substituent type, position, and functional groups. Key comparisons include:
6-Methoxy-2(1H)-quinolinone (Compound 1)
- Structure : Lacks the chloromethyl group at position 3.
- Synthesis : Prepared via thermal condensation of anilines and substituted malonic acid diethyl esters in ethyl acetate/hexane (207–208°C) .
- Properties: The absence of the chloromethyl group reduces electrophilic reactivity, making it less suitable for nucleophilic substitution reactions compared to 3-(chloromethyl)-6-methoxyquinolin-2(1H)-one.
3-(((3-Aminophenyl)thio)methyl)-6-methoxyquinolin-2(1H)-one (32c)
- Structure: Features a thioether-linked aminophenyl group instead of chloromethyl.
- This contrasts with the chloromethyl group’s role in alkylation reactions .
Chalcone Derivatives (e.g., CTR-20)
- Structure: (E)-6-Methoxy-3-(3-(2-methoxyphenyl)-3-oxoprop-1-enyl)quinolin-2(1H)-one.
- Synthesis : 83% yield; melting point 227–229°C.
3-Acetyl-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one
- Structure : Chlorine at position 6, acetyl at position 3, and phenyl at position 4.
- Properties : The acetyl group at position 3 reduces electrophilicity compared to chloromethyl, while the 6-chloro substituent may enhance lipophilicity (predicted pKa = -1.92) .
Physical and Chemical Properties
Biological Activity
3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, and mechanism of action based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C12H12ClNO2, with a molecular weight of approximately 237.68 g/mol. The compound features a chloromethyl group at the 3-position and a methoxy group at the 6-position of the quinoline ring, which contribute to its reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. The mechanism is believed to involve inhibition of bacterial enzymes critical for cell wall synthesis, leading to bactericidal effects. In studies involving similar quinoline derivatives, significant antimicrobial activity was observed against various pathogens, suggesting that this compound may share similar properties .
Anticancer Activity
The compound also shows potential as an anticancer agent. Quinoline derivatives are known to interact with targets involved in cancer pathways, including multidrug resistance (MDR) mechanisms. For instance, quinolinone-pyrimidine hybrids have been shown to inhibit P-glycoprotein (P-gp), a key player in drug efflux and resistance . Molecular docking studies have suggested that this compound could similarly bind to targets involved in cancer progression, enhancing the efficacy of traditional chemotherapeutics like doxorubicin by reversing P-gp-mediated drug resistance .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The chloromethyl group allows for nucleophilic substitution reactions, which can inhibit enzymes critical for microbial growth and cancer cell proliferation.
- Receptor Interaction : Similar compounds have shown binding affinity to receptors involved in inflammatory responses and cancer signaling pathways .
Synthesis Methods
The synthesis of this compound typically involves chloromethylation of a suitable quinolinone precursor. Common methods include:
- Chloromethylation Reaction : Using chloromethyl methyl ether under acidic conditions.
- Continuous Flow Reactors : Employed in industrial settings for scalability and efficiency.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 6-Methoxyquinolin-2(1H)-one | Lacks chloromethyl and methyl groups | Less reactive in nucleophilic substitutions |
| 3-(Bromomethyl)-6-methoxy-1-methylquinolin-2(1H)-one | Contains bromomethyl instead of chloromethyl | May exhibit different reactivity and activity |
| 3-(Chloromethyl)-6-hydroxy-1-methylquinolin-2(1H)-one | Hydroxy group instead of methoxy | Potentially different biological activities |
The combination of both chloromethyl and methoxy groups in this compound provides distinct reactivity patterns, making it valuable in synthetic chemistry and pharmaceutical development.
Q & A
Q. What are the common synthetic routes for preparing 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one and its derivatives?
The compound is typically synthesized via condensation reactions involving quinolone precursors. For example, chalcone derivatives are synthesized by reacting 6-methoxyquinolin-2(1H)-one with substituted benzoyl chlorides in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., 4-dimethylaminopyridine) in anhydrous dioxane. The chloromethyl group is introduced using chloromethylation agents like chloromethyl ethers or via nucleophilic substitution . Yield optimization often involves refluxing conditions (e.g., 80–100°C) and purification by column chromatography.
Q. How is the structural characterization of this compound performed?
Key techniques include:
- ¹H NMR : The methoxy group (OCH₃) appears as a singlet at δ ~3.77–3.87 ppm. The chloromethyl (CH₂Cl) group shows signals near δ 4.12–4.30 ppm as a quartet or doublet, depending on coupling. The quinolinone NH proton is observed as a broad singlet at δ ~11.89–11.94 ppm .
- FT-IR : Stretching vibrations for C=O (quinolinone) appear at ~1650–1674 cm⁻¹, and C-O-C (methoxy) at ~1245–1023 cm⁻¹ .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) are consistent with calculated masses (e.g., m/z 350.2 for a derivative with a 2-ethoxyphenyl group) .
Q. What are the solubility and stability considerations for this compound in experimental settings?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CH₂Cl₂). Stability tests indicate degradation under strong acidic/basic conditions or prolonged UV exposure. Storage recommendations include inert atmospheres (N₂/Ar) and desiccated environments at –20°C .
Advanced Research Questions
Q. How do substituent variations on the quinolinone core influence biological activity and binding affinity?
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., Cl, CF₃) at the 3-position enhance metabolic stability and target binding. For example, introducing a pyrimidine hybrid at the chloromethyl group (e.g., compound 11a in ) increased inhibitory activity against sphingosine kinases due to improved π-π stacking and hydrogen bonding. Conversely, bulky substituents on the methoxy group reduce solubility and bioavailability .
Q. What methodologies are used to assess the metabolic stability of this compound derivatives?
- In vitro microsomal assays : Liver microsomes (human/rat) are incubated with the compound, and LC-MS/MS quantifies parent compound degradation over time. Half-life (t₁/₂) and intrinsic clearance (Clₚ) are calculated .
- CYP450 inhibition screening : Fluorescent probes or recombinant enzymes identify interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches. Strategies include:
- HPLC purity validation : Ensure >95% purity via reverse-phase chromatography .
- Dose-response curves : Use standardized protocols (e.g., IC₅₀ determination in triplicate) to minimize inter-lab variability .
- X-ray crystallography : Validate binding modes with target proteins (e.g., kinases) to confirm mechanistic hypotheses .
Q. What crystallographic techniques validate the three-dimensional structure of this compound derivatives?
Single-crystal X-ray diffraction is the gold standard. For example:
- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 296 K.
- Refinement : R factors < 0.05, with H atoms treated as riding models (C–H = 0.93–0.96 Å).
- Key findings : Planar quinolinone rings with dihedral angles < 1° between fused rings, and intermolecular N–H⋯N hydrogen bonds stabilizing crystal packing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
